![molecular formula C13H10ClNO B1295336 Salicylidene o-chloroaniline CAS No. 3172-42-7](/img/structure/B1295336.png)
Salicylidene o-chloroaniline
Overview
Description
Salicylidene o-chloroaniline is a derivative of salicylideneaniline, a Schiff base known for its chromic properties, particularly photochromism and thermochromism. These compounds exhibit changes in color upon exposure to light or variations in temperature, respectively. Salicylideneaniline derivatives have been extensively studied due to their interesting optical properties and potential applications in various fields, including materials science and sensor technology .
Synthesis Analysis
The synthesis of salicylideneaniline derivatives, including those with o-chloroaniline groups, typically involves the reaction of salicylaldehyde with aniline derivatives. A highly stable NH salicylideneaniline can be prepared by reacting 1,3,5-triformylphloroglucinol with aniline derivatives, as confirmed by X-ray crystallographic data and NMR studies . Additionally, salicylideneaniline derivatives have been synthesized through a tandem Claisen rearrangement reaction, which provides a variety of products with different conformations .
Molecular Structure Analysis
The molecular structure of salicylideneaniline derivatives has been extensively characterized using X-ray crystallography. These studies have revealed that the NH form of salicylideneaniline is predominantly zwitterionic in crystals . The crystal structures of various derivatives show that the dihedral angles between the two benzene rings are crucial for their photochromic properties, with certain angles promoting or inhibiting photochromism . Furthermore, the presence of substituents like chlorine can influence the molecular conformation and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Salicylideneaniline derivatives undergo photochromic reactions upon photoirradiation, where they can switch between different forms with distinct colors. The thermochromic behavior is also notable, with changes in color observed upon cooling or heating . The presence of electron-donating and -withdrawing substituents on the azomethine group of salicylideneaniline significantly affects its basicity, which can influence its reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of salicylideneaniline derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding and planarity of the molecules contribute to their thermochromic properties . The substituents on the benzene rings affect the dihedral angles and, consequently, the photochromic behavior of the crystals . Salicylideneaniline derivatives with a cobaltadithiolene backbone exhibit diverse structural features and electrochemical redox potentials, indicating their potential for use in electronic applications . Additionally, the conformationally locked derivatives show strong excited-state intramolecular proton transfer (ESIPT) fluorescence, which can be useful for pH sensing and other optical applications .
Scientific Research Applications
Insecticide Development
Salicylidene o-chloroaniline, and its analogs like salicylidene-4-chloroaniline, have been explored for their potential in insecticide development. Research on the phenoloxidase enzyme in Pieris rapae L. indicates that these compounds can inhibit enzyme activity, suggesting a novel mode of action for insecticide development. The compounds showed reversible competitive inhibition, indicating potential for environmentally friendly pest control strategies (Xiao et al., 2008).
Photochromic Properties
The photochromic properties of this compound derivatives have been studied extensively. A clear correlation was observed between the photochromic behavior and the molecular structure, particularly the dihedral angle of the benzene rings. This research suggests potential applications in materials science, particularly in developing materials that change color in response to light (Johmoto et al., 2012).
Metal Ion Extraction
Studies have demonstrated the effectiveness of this compound in the liquid-liquid extraction of copper(II) ions from sulfate media. The compound forms a simple chelate with copper ions, indicating its usefulness in metal recovery and purification processes (Bouzgou et al., 2016).
Plant Growth and Development
Salicylic acid, which is structurally related to this compound, plays a crucial role in plant growth and development. It mediates local and systemic plant defense responses against pathogens and helps plants cope with abiotic stresses like drought and temperature extremes. This suggests potential agricultural applications in enhancing plant resilience (Rivas-San Vicente & Plasencia, 2011).
Thermochromism in Molecular Systems
Research on N-salicylideneanilines, including this compound, has revealed interesting thermochromic properties. These properties are dependent on the crystal and molecular structure and have potential applications in developing materials that change color with temperature changes (Hadjoudis et al., 1977).
Fluorescent Chemosensors
This compound-based compounds have been used to develop novel fluorescent chemosensors. These sensors show significant fluorescence enhancement upon the addition of specific metal ions like Zn2+, indicating potential applications in environmental monitoring and biochemical assays (Gao et al., 2006).
Mechanism of Action
Target of Action
Salicylidene o-chloroaniline is a Schiff base derivative Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .
Mode of Action
This compound exhibits photochromic properties . Upon exposure to external stimuli such as light or heat, it undergoes a photoisomerisation reaction . This reaction involves an intramolecular proton transfer, leading to a change in its molecular structure . The compound can exist in two tautomeric forms: the enol-imine (EI) and keto-amine (KA) forms . The transformation between these forms is reversible .
Biochemical Pathways
The compound’s photochromic properties suggest that it may influence pathways related to light or heat response
Result of Action
The primary result of this compound’s action is its ability to change form in response to external stimuli . This property makes it potentially useful in applications such as photo-switchable devices . .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . These factors can trigger the compound’s photoisomerisation reaction, leading to changes in its molecular structure . The stability and efficacy of the compound’s action may therefore depend on the specific conditions of its environment .
Safety and Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3172-42-7 | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylidene o-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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